molecular formula C13H18FNO B018344 (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS No. 105812-81-5

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Cat. No. B018344
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine involves several key steps, including asymmetric conjugate addition reactions. Somaiah et al. (2011) described an efficient and stereoselective synthesis method using a chiral α,β-unsaturated amido ester and ethyl-N-methylmalonamide as a key step (Somaiah, Sashikanth, Raju, & Reddy, 2011). Additionally, enzymatic resolution methods using Candida antarctica lipases have been employed to obtain optically pure forms of the compound, highlighting its importance as an intermediate in the synthesis of (-)-Paroxetine (de Gonzalo, Brieva, Sánchez, Bayod, & Gotor, 2001).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various techniques, including NMR spectroscopy and X-ray diffraction. Navratilova et al. (2001, 2002) provided insights into the enantiomeric enrichment and discrimination using crystallization and diastereomeric salt formation, respectively, showcasing the compound's chiral properties (Navratilova & Potáček, 2001; Navratilova, Gelder, & Kříž, 2002).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including enantiodiscrimination and crystallization processes that affect its enantiomeric purity and physical properties. The formation of diastereomeric salt complexes has been shown to induce signal anisochrony in NMR spectra, a key indicator of enantiomeric interactions in solution (Navratilova & Potáček, 2001; Navratilova, Gelder, & Kříž, 2002).

Physical Properties Analysis

The physical properties, including the crystalline structure and enantiomeric purity of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, have been extensively studied. The crystallization process, for instance, has been utilized to enhance the enantiomeric excess of the compound, demonstrating its chiral recognition capabilities (Navratilova & Potáček, 2001).

Chemical Properties Analysis

This compound exhibits significant chemical properties, such as strong diastereomeric interactions in apolar solvents, as indicated by solution NMR spectra. These properties are critical for its application in various chemical syntheses, including pharmaceutical intermediates (Navratilova, Gelder, & Kříž, 2002).

Scientific Research Applications

  • Synthesis of Paroxetine : This compound is a key intermediate in the synthesis of Paroxetine, a widely used antidepressant medication. Paroxetine is classified as a selective serotonin reuptake inhibitor (SSRI) and is used for treating various mental health disorders such as depression, generalized anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and social anxiety disorder (Somaiah, Sashikanth, Raju, & Reddy, 2011); (de Gonzalo et al., 2003); (Germann, Ma, Han, & Tikhomirova, 2013).

  • Dopamine Transporter Inhibition : Studies have shown that derivatives of this compound can increase locomotor activity in mice, indicating its potential as a dopamine transporter inhibitor. This has implications for conditions related to dopamine function, such as Parkinson's disease and depression (Lapa et al., 2005).

  • Antitumor Activity : Certain derivatives of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine have shown potential antitumor activities in studies, specifically against human hepatoma cells and human melanoma cells, highlighting its possible use in cancer research (Zhou et al., 2021).

  • Serotonin Receptor Research : Research involving this compound has contributed to the understanding of serotonin receptors, particularly the 5-HT2A receptor. It has been used in the development of novel 5-HT2A receptor inverse agonists with potential applications in neuropsychiatric disorders (Vanover et al., 2006).

  • Radioligand Development : The compound has been used in the development of radioligands for in vivo evaluation of the high-affinity choline uptake system, which is important in neurological research, particularly for conditions like Alzheimer's disease (Gilissen et al., 2003).

Safety And Hazards

This compound should be handled in accordance with good industrial hygiene and safety practice . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909750, DTXSID701335734
Record name (-)-Paroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

CAS RN

105812-81-5, 109887-53-8
Record name (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105812-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109887-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, (-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105812815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109887538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Paroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRA30YT0AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PAROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDR7471BR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 2
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 3
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 4
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 5
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Reactant of Route 6
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Citations

For This Compound
4
Citations
H Navrátilová - Magnetic Resonance in Chemistry, 2001 - Wiley Online Library
The chemical‐shift anisochrony Δδ of the fluorine signal for the enantiomerically enriched (3S,4R)‐4‐(4‐fluorophenyl)‐3‐hydroxymethyl‐1‐methylpiperidine (1a) was induced in the …
M Segura, L Roura, R de la Torre, J Joglar - Bioorganic chemistry, 2003 - Elsevier
Paroxetine is a well-known antidepressant, used worldwide in therapeutics. In comparison with other selective serotonin reuptake inhibitors, it exhibits the highest activity in serotonin …
Number of citations: 24 www.sciencedirect.com
H You, B Chen, L Fang, T Lin, P Xu, C Chu, S Tong - Chirality, 2023 - Wiley Online Library
Carboxymethyl‐β‐cyclodextrins (CM‐β‐CDs) with five kinds of degrees of substitution were synthesized and characterized. Analytical enantioseparation of six basic drugs containing N‐…
Number of citations: 4 onlinelibrary.wiley.com
J Bandar - 2020 - scholar.archive.org
The base-catalyzed isomerization of simple aryl halides is presented and utilized to achieve the 4-selective etherification, hydroxylation and amination of 3-bromopyridines. Mechanistic …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.